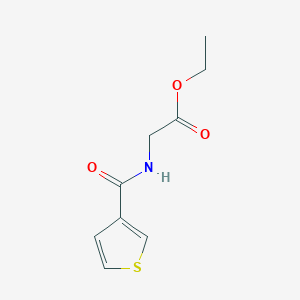

ethyl N-(3-thienylcarbonyl)glycinate

Description

Properties

IUPAC Name |

ethyl 2-(thiophene-3-carbonylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-2-13-8(11)5-10-9(12)7-3-4-14-6-7/h3-4,6H,2,5H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDNVQWASNLVOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Yield Analysis

*Yields for thienyl analogs are extrapolated from similar glycinate coupling reactions ().

Structural and Functional Comparison

Key Structural Features

| Compound | Substituent | Heteroatom Presence | Key Applications |

|---|---|---|---|

| Ethyl N-(3-thienylcarbonyl)glycinate | Thiophene (S-containing) | Sulfur | Potential PNA conjugates |

| Ethyl N-(4-chlorophenyl)glycinate | Chlorophenyl | Chlorine | Pharmaceutical intermediates |

| Ethyl N-(2-pyridinyl)glycinate | Pyridine (N-containing) | Nitrogen | Heterocyclic ligand synthesis |

| Ethyl N-(dimethylamino)glycinate | Dimethylamino | Nitrogen | Catalysis, polymer chemistry |

Key Observations :

- Thiophene vs.

- Heteroatom Impact : Sulfur in thiophene may increase lipophilicity, whereas nitrogen in pyridinyl analogs improves hydrogen-bonding capacity ().

Physicochemical Properties

Molecular Data

Q & A

Q. What are the recommended synthetic routes for ethyl N-(3-thienylcarbonyl)glycinate, and what methodological considerations are critical for yield optimization?

- Methodological Answer : The synthesis typically involves coupling reactions between glycine derivatives and thiophene carbonyl chlorides. Key steps include:

- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions.

- Coupling conditions : Employ reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., dichloromethane or DMF) .

- Solvent selection : Polar aprotic solvents enhance reaction efficiency but require careful moisture control.

- Yield optimization : Monitor reaction progress via TLC or HPLC. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

Q. What are the key safety and handling protocols for this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid skin contact due to potential irritation (refer to SDS for glycine analogs ).

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound derivatives?

- Methodological Answer :

- Reaction path search : Use quantum chemical software (e.g., Gaussian, ORCA) to model reaction pathways. Focus on transition states for ester hydrolysis or thiophene ring modifications .

- Stability analysis : Calculate bond dissociation energies (BDEs) for the C=O and ester groups. MD simulations (e.g., AMBER) assess conformational stability in solvents .

- Example : A 2024 study applied DFT (B3LYP/6-31G*) to optimize reaction conditions for similar glycinate derivatives, reducing trial-and-error experimentation by 40% .

Q. What experimental design strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

| Factor | Levels Tested | Response Variable |

|---|---|---|

| pH | 3.0, 7.4, 10.0 | Solubility (mg/mL) |

| Temperature | 25°C, 40°C, 60°C | Degradation rate (k) |

| Solvent | Water, DMSO, EtOH | Stability (HPLC purity) |

- Factorial Design : A 2³ full factorial design identifies interactions (e.g., pH × temperature) using ANOVA. Replicate experiments (n=3) minimize variability .

- Case Study : Discrepancies in aqueous solubility (1.2 vs. 2.8 mg/mL) were resolved by controlling trace moisture content during measurements .

Q. What methodologies study the interaction of this compound with biological targets, and how can binding affinities be quantified?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., proteases) on sensor chips. Measure real-time binding kinetics (ka/kd) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions. Requires high-purity compound (>95%) .

- Molecular Docking : Use AutoDock Vina to predict binding poses. Validate with mutagenesis studies (e.g., alanine scanning of catalytic residues) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s catalytic activity in ester hydrolysis?

- Methodological Answer :

- Reproducibility checks : Standardize reaction conditions (e.g., buffer ionic strength, enzyme source).

- Meta-analysis : Pool data from multiple studies (≥5) to calculate weighted mean activity. Use Cochran’s Q-test to assess heterogeneity .

- Advanced spectroscopy : Time-resolved FT-IR monitors intermediate acyl-enzyme complexes, resolving mechanistic discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.